4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone
Overview
Description
4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone is a useful research compound. Its molecular formula is C16H15ClN2O5 and its molecular weight is 350.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0669493 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Methods
Research has focused on developing novel synthesis methods for derivatives incorporating piperazine or related moieties, offering insights into efficient production techniques for such compounds. Studies have detailed one-pot synthesis methods, highlighting the significance of these compounds in medicinal chemistry due to their potential biological activities (Bhat et al., 2018).
Structural Analysis
The structural elucidation of these compounds, including chromenones and triazolopyrimidines derivatives, has been carried out using various spectroscopic techniques. These analyses confirm the presence of the piperazine ring and its contribution to the compound's properties, offering a basis for further exploration of their chemical behavior and potential applications (Mekky & Sanad, 2019).
Biological Activities
Antibacterial and Antifungal Properties
Research has demonstrated that derivatives of 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone exhibit significant antibacterial and antifungal activities. These activities are attributed to specific structural features, such as the presence of piperazine and chromenone moieties, which interact with bacterial and fungal cells (Nagaraj et al., 2019).
Anti-inflammatory and Analgesic Effects
Novel derivatives synthesized from the base compound have shown promising anti-inflammatory and analgesic properties. These findings are pivotal for the development of new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Anticancer Potential
Certain synthesized derivatives have demonstrated anticancer activities, particularly against breast cancer cell lines. Molecular docking studies have revealed that these compounds can interact with cancer cell receptors, suggesting a pathway for their anticancer mechanisms (Parveen et al., 2017).
Neuroprotective Effects
Compounds derived from this compound have shown potential neuroprotective effects, indicating possible applications in treating neurodegenerative diseases (Saeedi et al., 2017).
Properties
IUPAC Name |
4-[2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetyl]piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5/c1-9-4-16(22)24-12-6-13(11(17)5-10(9)12)23-8-15(21)19-3-2-18-14(20)7-19/h4-6H,2-3,7-8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEMDORWLXIVTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCNC(=O)C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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